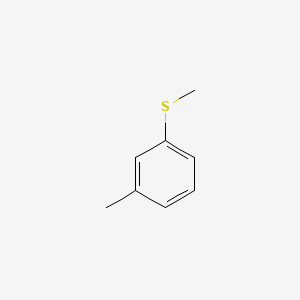

Methyl m-tolyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQVSQDSAZSABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197618 | |

| Record name | Benzene, 1-methyl-3-(methylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-77-5 | |

| Record name | 1-Methyl-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfide, methyl m-tolyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004886775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(methylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4886-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl m-Tolyl Sulfide via Nucleophilic Substitution

Abstract: This technical guide provides a comprehensive overview of the synthesis of methyl m-tolyl sulfide, a valuable organosulfur compound. The primary focus is on the robust and widely applicable Williamson-type SN2 nucleophilic substitution pathway. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the construction of aryl thioether bonds. The causality behind experimental choices, safety protocols, and methods for product characterization are discussed in detail to ensure reproducibility and safe laboratory practice.

Introduction: The Strategic Importance of Aryl Thioethers

Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds of significant interest across the chemical sciences. Their structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The sulfur atom in a thioether linkage can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a key functional group in medicinal chemistry.[3] this compound, specifically, serves as a crucial building block and intermediate in the synthesis of more complex molecules, including sulfoxides and sulfones which are also of high synthetic utility.[4][5] The reliable and efficient formation of the carbon-sulfur (C-S) bond is therefore a cornerstone of modern organic synthesis.

Mechanistic Underpinnings of C-S Bond Formation

The synthesis of this compound is fundamentally a process of creating a C-S bond between the m-tolyl group and a methyl group. While several methods exist, the choice of pathway is dictated by the electronic nature of the aromatic ring.

The Williamson-Type SN2 Pathway: A Preferred Route

The most direct and efficient method for synthesizing this compound mirrors the classic Williamson ether synthesis.[6][7] This pathway proceeds via a bimolecular nucleophilic substitution (SN2) mechanism and involves two discrete, critical steps.[8][9]

-

Deprotonation to Form a Potent Nucleophile: The synthesis begins with the deprotonation of a thiol, in this case, m-thiocresol (3-methylbenzenethiol). Thiols are significantly more acidic than their alcohol counterparts, facilitating easy deprotonation by a suitable base (e.g., sodium hydroxide, sodium hydride) to form a highly nucleophilic thiolate anion.[9] This m-tolylthiolate anion is a powerful, soft nucleophile, poised to react with an appropriate electrophile.

-

Nucleophilic Attack and Displacement: The generated thiolate anion then attacks an electrophilic methyl source, typically an alkyl halide like methyl iodide.[3] The reaction follows a concerted SN2 mechanism where the thiolate attacks the electrophilic carbon, leading to the simultaneous displacement of the leaving group (e.g., iodide).[6] This backside attack results in the formation of the desired thioether.[3]

The workflow for this highly reliable synthetic route is illustrated below.

Caption: SN2 pathway for this compound synthesis.

The Challenge of Nucleophilic Aromatic Substitution (SNAr)

An alternative pathway, Nucleophilic Aromatic Substitution (SNAr), involves the direct attack of a nucleophile on an aromatic ring. However, this mechanism requires the ring to be "activated" or made electron-poor by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions relative to a good leaving group (like a halide).[1][10] The methyl group of the m-tolyl ring is electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, forcing an SNAr reaction to produce this compound would require harsh conditions and is not a synthetically viable or efficient strategy.[10]

Optimized Synthesis Protocol: this compound

This section details a reliable, step-by-step laboratory procedure for the synthesis of this compound based on the Williamson-type SN2 pathway.

Principle

The protocol is based on the S-alkylation of m-thiocresol. The thiol is first converted to its sodium salt (sodium m-tolylthiolate) using sodium hydroxide. This potent nucleophile is then reacted in situ with methyl iodide to yield the target compound, this compound, via an SN2 reaction.

Materials and Reagents

| Reagent/Material | Formula | CAS Number | M.W. ( g/mol ) | Notes |

| m-Thiocresol | C₇H₈S | 108-40-7 | 124.21 | Pungent odor, toxic. Handle in a fume hood.[11] |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 40.00 | Corrosive solid. |

| Methyl Iodide (CH₃I) | CH₃I | 74-88-4 | 141.94 | Toxic, suspected carcinogen.[12] |

| Ethanol (EtOH), 95% | C₂H₅OH | 64-17-5 | 46.07 | Flammable solvent. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 60-29-7 | 74.12 | Extremely flammable solvent. |

| Deionized Water (H₂O) | H₂O | 7732-18-5 | 18.02 | Used for workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Drying agent. |

Step-by-Step Methodology

Step 1: Formation of Sodium m-Tolylthiolate

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

In a well-ventilated fume hood, add m-thiocresol (e.g., 10.0 g, 80.5 mmol) to 100 mL of 95% ethanol in the flask.

-

In a separate beaker, prepare a solution of sodium hydroxide (3.4 g, 85.0 mmol, 1.05 equivalents) in 20 mL of deionized water. Causality Note: Using a slight excess of base ensures the complete deprotonation of the thiol, maximizing the concentration of the active nucleophile.[9]

-

With gentle stirring, add the NaOH solution dropwise to the ethanolic solution of m-thiocresol at room temperature. A mild exotherm may be observed.

-

Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the sodium m-tolylthiolate salt. The solution should appear clear or slightly hazy.

Step 2: S-Methylation via SN2 Reaction

-

Slowly add methyl iodide (12.0 g, 5.26 mL, 84.5 mmol, 1.05 equivalents) to the thiolate solution via a dropping funnel or syringe over 15-20 minutes. Causality Note: A slight excess of the alkylating agent drives the reaction to completion. Slow addition helps to control any potential exotherm.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the m-thiocresol starting material spot is no longer visible.

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of diethyl ether.

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Combine all the organic extracts and wash them sequentially with 50 mL of 5% NaOH solution (to remove any unreacted thiol), 50 mL of water, and finally 50 mL of brine (saturated NaCl solution). Causality Note: The base wash is a critical purification step to remove the acidic thiol starting material, while the brine wash helps to break any emulsions and initiate drying.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a pale yellow oil, can be purified further by vacuum distillation to yield pure this compound.

Data Summary and Characterization

Expected Results

| Parameter | Value / Observation |

| Yield | Typically > 85% after purification |

| Appearance | Clear, colorless to pale yellow liquid[13] |

| Boiling Point | Approx. 206-208 °C at atmospheric pressure |

| Refractive Index (n20/D) | ~1.571 - 1.576[13] |

| Density (g/mL at 25°C) | ~1.027 |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (CDCl₃): Expected signals include a singlet for the S-CH₃ protons (~2.5 ppm), a singlet for the aryl-CH₃ protons (~2.3 ppm), and multiplets for the aromatic protons in the region of ~7.0-7.3 ppm.[14]

-

¹³C NMR (CDCl₃): Signals for the two methyl carbons and the aromatic carbons are expected.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 138.

Critical Safety and Handling Protocols

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

m-Thiocresol: This compound is toxic and has an extremely unpleasant and persistent odor.[11] Always handle it in a fume hood and wear nitrile gloves. Any contaminated glassware should be decontaminated by rinsing with a bleach solution.

-

Methyl Iodide: Methyl iodide is a highly toxic and volatile liquid and is classified as a suspected carcinogen.[12] It is a potent alkylating agent and can cause severe harm if inhaled, ingested, or absorbed through the skin.[15] Ensure there is no skin contact, and use a respirator with an appropriate organic vapor cartridge if there is any risk of exposure outside a fume hood.

-

Sodium Hydroxide: A corrosive solid that can cause severe burns. Avoid contact with skin and eyes.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

-

Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a Williamson-type SN2 reaction. This method, which involves the deprotonation of m-thiocresol followed by S-methylation with methyl iodide, offers high yields and operational simplicity. A thorough understanding of the SN2 mechanism is crucial for optimizing reaction conditions and troubleshooting. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can confidently and safely produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

- Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides

- Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. (2025).

-

Ma, D., et al. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry, 25, 7627-7634. [Link]

- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2025). WordPress.

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. [Link]

- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]

-

The Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

-

Jawad, J. K., et al. (2000). Solvent effects on the rate of oxidative addition of methyl iodide to di(4-thiocresol)(2,2′-bipyridyl) platinum(II). Journal of Organometallic Chemistry, 599(1), 166-169. [Link]

-

Methyl p-tolyl sulfide Spectrum. (n.d.). SpectraBase. [Link]

-

Jackson, R. F. W., et al. (2007). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 84, 196. [Link]

-

m-THIOCRESOL. (n.d.). Organic Syntheses Procedure. [Link]

-

METHYL p-TOLYL SULFONE. (n.d.). Organic Syntheses Procedure. [Link]

-

Electronic Supplementary Information. (2012). The Royal Society of Chemistry. [Link]

-

Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). (2023). PMC - NIH. [Link]

-

Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution. (n.d.). MDPI. [Link]

-

Benzene, 1-methyl-4-(methylsulfinyl)-, (S). (n.d.). Organic Syntheses Procedure. [Link]

-

SAFETY DATA SHEET : Methyl Iodide. (n.d.). lobar-chemie.com. [Link]

-

(R)‐(+)‐Phenyl Methyl Sulfoxide | Request PDF. (n.d.). ResearchGate. [Link]

-

3-Thiocresol. (n.d.). PubChem - NIH. [Link]

-

Show how you would synthesize the pure (R) enantiomer of 2-butyl methyl sulfide. (n.d.). Pearson. [Link]

-

Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. (n.d.). The Royal Society of Chemistry. [Link]

- CN101659635A - Preparation method of methyl p-tolyl sulfone. (n.d.).

-

Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). Ayelet Fishman Lab. [Link]

-

Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. [Link]

-

How can I react methyl iodide with triethylamine and isolate the product with high purity? (2013). ResearchGate. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 3-Thiocresol | C7H8S | CID 7930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. L02933.06 [thermofisher.com]

- 14. rsc.org [rsc.org]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(Methylthio)toluene: Properties, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-(methylthio)toluene (CAS No. 4886-77-5), a valuable building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical behavior, and potential applications.

Molecular and Physical Properties

3-(Methylthio)toluene, also known as methyl m-tolyl sulfide or 1-methyl-3-(methylthio)benzene, is an aromatic sulfide with a methyl group and a methylthio group attached to a benzene ring at the meta position.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S | [3][4] |

| Molecular Weight | 138.23 g/mol | [3][4] |

| CAS Number | 4886-77-5 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.01 g/cm³ | [4] |

| Boiling Point | 75 °C @ 0.8 Torr | [4] |

| Melting Point | 84 °C | [4] |

| Refractive Index | 1.558 | [4] |

| Flash Point | 73.6 °C | [4] |

Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of 3-(methylthio)toluene is essential for its identification and characterization in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3-(methylthio)toluene is expected to show distinct signals for the aromatic protons, the methyl protons of the toluene moiety, and the methyl protons of the thioether group. Due to the meta-substitution pattern, the aromatic region will display a complex splitting pattern. Based on analogous structures, the aromatic protons are expected to appear in the range of δ 7.0-7.3 ppm. The methyl group attached to the benzene ring would likely resonate around δ 2.3 ppm, while the S-methyl protons would appear further upfield, around δ 2.5 ppm.[5][6][7][8]

¹³C NMR: The carbon-13 NMR spectrum will exhibit signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will have chemical shifts in the typical downfield region for benzene derivatives, generally between δ 120-140 ppm. The carbon of the toluene methyl group is expected around δ 21 ppm, and the carbon of the S-methyl group will be in a similar region.[6][7][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of 3-(methylthio)toluene will display characteristic absorption bands for aromatic C-H stretching vibrations above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. Aromatic C-H bending vibrations will be present in the fingerprint region, which can help confirm the substitution pattern.[2][11][12][13][14][15]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 3-(methylthio)toluene will show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern is expected to involve the loss of a methyl radical (CH₃) to form a stable thienylium-like cation or a tropylium-like cation, leading to significant peaks at m/z = 123 and m/z = 91, respectively. Further fragmentation of these ions would also be observed.[16][17][18]

Synthesis and Reactivity

Aryl sulfides like 3-(methylthio)toluene are commonly synthesized through various cross-coupling reactions. These methods offer a versatile toolkit for medicinal chemists to create diverse molecular architectures.

Synthetic Methodologies

A general and robust method for the synthesis of aryl sulfides is the transition-metal-catalyzed cross-coupling of an aryl halide with a thiol. For the synthesis of 3-(methylthio)toluene, this would typically involve the reaction of 3-bromotoluene or 3-iodotoluene with methanethiol or its sodium salt in the presence of a palladium or copper catalyst.[19][20]

Experimental Protocol: Palladium-Catalyzed Thioetherification

This protocol provides a general procedure for the synthesis of aryl methyl sulfides, which can be adapted for 3-(methylthio)toluene.

Materials:

-

3-Bromotoluene

-

Sodium thiomethoxide

-

Palladium acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium tert-butoxide

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and dppf (4 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene, followed by 3-bromotoluene (1.0 eq), sodium thiomethoxide (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(methylthio)toluene.

Caption: General workflow for the synthesis of 3-(methylthio)toluene.

Chemical Reactivity

The thioether moiety in 3-(methylthio)toluene is a key functional group that dictates its chemical reactivity.

-

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is significant as sulfoxides and sulfones are important pharmacophores in many drug molecules. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).[4][21]

Caption: Oxidation of 3-(methylthio)toluene to its corresponding sulfoxide and sulfone.

-

Nucleophilic Substitution: The methyl group on the sulfur atom can be a target for nucleophilic attack, although this is less common for aryl thioethers compared to alkyl thioethers.[2][22]

Applications in Drug Development

The aryl sulfide motif is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[23][24] The presence of a thioether can influence a molecule's pharmacokinetic and pharmacodynamic properties.

The 3-(methylthio)toluene scaffold can be utilized as a versatile intermediate in the synthesis of more complex drug candidates. The thioether can act as a handle for further functionalization or can be a key component of the final pharmacophore, contributing to binding interactions with biological targets. For instance, aryl sulfides are found in drugs targeting a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[3]

Safety and Handling

3-(Methylthio)toluene is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[20][25][26][27] Work should be conducted in a well-ventilated fume hood.[20][26]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)[2]

-

Acute Toxicity, Dermal (Category 4)[2]

-

Skin Irritation (Category 2)[2]

-

Eye Irritation (Category 2A)[2]

-

Acute Toxicity, Inhalation (Category 4)[2]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system[2]

Conclusion

3-(Methylthio)toluene is a valuable chemical entity with a range of applications in synthetic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with versatile reactivity, make it an important building block for the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-(methylthio)toluene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of compound 3-Me in toluene at 295 K. Retrieved from [Link]

-

National Institutes of Health. (2022). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). Processes for producing 3-(methylthio) thiophene.

-

ResearchGate. (n.d.). Thioethers: An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved from [Link]

-

Course Hero. (n.d.). The thioether is mentioned because it is found in a variety of drug molecules as a diaryl-, dialkyl-, or aryl alkyl thioether. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-methyl-3-(methylthio)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]

-

ScienceDirect. (n.d.). Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites. Retrieved from [Link]

-

Issuu. (n.d.). Synthesis of Sulfides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

University of Kentucky. (n.d.). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 8.S: Nucleophilic Substitution Reactions (Summary). Retrieved from [Link]

-

NIST. (n.d.). Toluene. National Institute of Standards and Technology. Retrieved from [Link]

-

Scribd. (n.d.). Uses of Toluene in The Pharmaceutical Industry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.2: Fragmentation. Retrieved from [Link]

-

Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

-

James Cook University. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]

-

ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031370). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of a) pure toluene, b) pure butyronitrile and c) toluene þ butyronitrile solution. Retrieved from [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methylbenzene toluene. Retrieved from [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

-

SpectraBase. (n.d.). Toluene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. WO2011041126A1 - Processes for producing 3-(methylthio) thiophene - Google Patents [patents.google.com]

- 2. 3-(METHYLTHIO)ANILINE(1783-81-9) IR Spectrum [chemicalbook.com]

- 3. (4-Methylthio)toluene CAS#: 623-13-2 [m.chemicalbook.com]

- 4. (4-Methylthio)toluene | 623-13-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Methylamino)toluene(696-44-6) 13C NMR spectrum [chemicalbook.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 3-ETHYLTOLUENE(620-14-4) 13C NMR [m.chemicalbook.com]

- 11. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Toluene [webbook.nist.gov]

- 13. Toluene [webbook.nist.gov]

- 14. 3-(Methylamino)toluene(696-44-6) IR Spectrum [chemicalbook.com]

- 15. Benzenethiol, 3-methyl- [webbook.nist.gov]

- 16. Butane, 3-methyl-1-(methylthio)- [webbook.nist.gov]

- 17. rsc.org [rsc.org]

- 18. 3-(Methylthio)thiophene | C5H6S2 | CID 519806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. guidechem.com [guidechem.com]

- 21. Sulphur-substituted organotin compounds. Part 8. Preparation and reactions of 3-(p-tolylthio)propyl- and 4-(p-tolylthio)butyl-triphenyltin. Interactions with tetracyanoethylene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. 3-Thiocresol | C7H8S | CID 7930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 24. chem.washington.edu [chem.washington.edu]

- 25. vitol.com [vitol.com]

- 26. fishersci.com [fishersci.com]

- 27. home.miracosta.edu [home.miracosta.edu]

"Methyl m-tolyl sulfide" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of methyl m-tolyl sulfide, a versatile organosulfur compound. With a focus on scientific integrity and practical application, this document delves into the compound's fundamental properties, synthesis, spectroscopic characterization, and its emerging role in specialized chemical synthesis, including applications relevant to drug discovery.

Core Compound Identification and Properties

This compound, systematically named 1-methyl-3-(methylthio)benzene, is an aromatic sulfide distinguished by a methyl group and a methylthio group positioned in a meta-arrangement on a benzene ring. This structural configuration imparts specific chemical reactivity and physical properties that are of interest in various synthetic applications.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4886-77-5 | [1] |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | [1] |

| Synonyms | 3-(Methylthio)toluene, m-Methylthioanisole | [1] |

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a halogenated toluene derivative with a methylthiolate source. A representative and reliable method involves the reaction of 3-bromotoluene with sodium thiomethoxide. This approach is favored for its relatively high yield and straightforward procedure.

Causality in Experimental Design

The choice of 3-bromotoluene as a starting material is predicated on its commercial availability and the reactivity of the bromine atom as a good leaving group in nucleophilic aromatic substitution reactions, particularly when catalyzed by a suitable transition metal.[2] Sodium thiomethoxide serves as a potent nucleophile, readily displacing the bromide to form the desired thioether linkage. The selection of an appropriate solvent and catalyst system is crucial to facilitate the reaction and minimize side products.

Detailed Experimental Protocol: Synthesis from 3-Bromotoluene

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

3-Bromotoluene

-

Sodium thiomethoxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a dry, inert-atmosphere flask, add 3-bromotoluene (1.0 eq), sodium thiomethoxide (1.2 eq), palladium(II) acetate (0.02 eq), and dppf (0.04 eq).

-

Add anhydrous toluene to the flask to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.

Synthesis Workflow Diagram

Caption: Palladium-catalyzed synthesis of this compound.

Spectroscopic and Physical Characterization

Accurate characterization of the synthesized this compound is essential for confirming its identity and purity. The following data represents the expected spectroscopic signatures for this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~7.2-7.0 (m, 4H, Ar-H), 2.48 (s, 3H, S-CH₃), 2.35 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ ~139, 138, 129, 128, 125, 122 (Ar-C), 21 (Ar-CH₃), 15 (S-CH₃) |

| IR (cm⁻¹) | ~3050 (Ar C-H stretch), 2920 (Alkyl C-H stretch), 1590, 1480 (Ar C=C stretch) |

| Mass Spec (m/z) | 138 (M⁺), 123 (M⁺ - CH₃), 91 (tropylium ion) |

Applications in Research and Drug Development

While the para-isomer, methyl p-tolyl sulfide, is more commonly cited, this compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules where meta-substitution is required.

Role as a Synthetic Intermediate

The methylthio group can be oxidized to a sulfoxide or a sulfone, which can then act as a leaving group or participate in various coupling reactions. This functionality makes this compound a useful precursor for introducing the m-tolyl moiety into larger molecular scaffolds. For instance, its derivatives can be employed in the synthesis of certain kinase inhibitors and other biologically active compounds where the specific steric and electronic properties of the m-tolyl group are crucial for target binding.

Potential in Medicinal Chemistry

The incorporation of sulfur-containing functional groups is a common strategy in drug design. The thioether moiety in this compound can influence a molecule's lipophilicity and metabolic stability. While direct applications in marketed drugs may be limited, its use as an intermediate in the synthesis of pharmaceutical candidates is an area of active research.

Safety and Handling

-

General Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage : Store in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with distinct properties conferred by its meta-substitution pattern. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, with a focus on providing actionable insights for laboratory practice. As research in synthetic and medicinal chemistry continues to evolve, the utility of such specific building blocks will undoubtedly expand, paving the way for the discovery of novel molecules with significant scientific and therapeutic potential.

References

-

PubChem. Benzene, 1-methyl-3-(methylthio)-. National Center for Biotechnology Information. Available at: [Link].

Sources

An In-depth Technical Guide to the Reactivity and Stability of Methyl m-Tolyl Sulfide Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of methyl m-tolyl sulfide when subjected to acidic environments. Synthesizing fundamental principles of organic chemistry with practical, field-proven insights, this document delves into the key mechanistic pathways that govern the compound's behavior. We will explore the protonation of the thioether moiety, the potential for electrophilic aromatic substitution on the tolyl ring, and the conditions that may lead to carbon-sulfur bond cleavage or oxidation. This guide is intended to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to anticipate the fate of this and structurally related scaffolds in acidic media, a critical consideration in pharmaceutical development, chemical synthesis, and materials science.

Introduction: The Significance of Aryl Sulfide Stability

Aryl sulfides, and specifically substituted derivatives like this compound, are prevalent structural motifs in a wide array of chemical entities, from active pharmaceutical ingredients (APIs) to advanced materials. Their presence can significantly influence a molecule's biological activity, physical properties, and metabolic fate. Consequently, a thorough understanding of their stability under various chemical conditions is paramount. Acidic environments are of particular interest as they are frequently encountered during chemical synthesis (e.g., catalysis, deprotection steps), formulation of drug products, and within biological systems (e.g., the gastric environment). This guide will provide a detailed examination of the factors governing the stability and reactivity of this compound in the presence of acids.

Fundamental Principles of Reactivity

The reactivity of this compound under acidic conditions is primarily dictated by two key features of its structure: the nucleophilicity of the sulfur atom and the electron-rich nature of the aromatic ring, which is activated by both the methyl and methylthio substituents.

Protonation of the Thioether Linkage

The initial and most fundamental interaction of this compound with an acid is the protonation of the lone pair of electrons on the sulfur atom. This acid-base reaction results in the formation of a sulfonium ion. The basicity of the sulfur in thioanisole derivatives is a key determinant of the extent of this protonation.[1]

Caption: Protonation of the sulfur atom in this compound.

The formation of this sulfonium ion is a critical first step that can lead to several subsequent reactions. The stability of the sulfonium ion and the nature of the counter-ion (A⁻) will influence the subsequent reaction pathways.

Electrophilic Aromatic Substitution (SEAr)

The aromatic ring of this compound is activated towards electrophilic attack by both the methyl (-CH₃) and methylthio (-SCH₃) groups. Both are ortho-, para-directing groups.[2][3] The interplay of their directing effects will determine the regioselectivity of any electrophilic substitution reactions.

-

-SCH₃ group: A moderately activating ortho-, para-director.

-

-CH₃ group: A weakly activating ortho-, para-director.

The positions on the aromatic ring relative to these substituents are:

-

Position 1: -SCH₃

-

Position 2: ortho to -SCH₃

-

Position 3: -CH₃

-

Position 4: ortho to -CH₃ and para to -SCH₃

-

Position 5: meta to both

-

Position 6: ortho to -SCH₃ and ortho to -CH₃

Given the combined activating and directing effects, the most likely positions for electrophilic attack are positions 4 and 6, followed by position 2.

Caption: Directing effects of substituents on the aromatic ring.

Potential Reaction Pathways in Acidic Media

The fate of this compound in an acidic environment is highly dependent on the specific conditions, including the nature and concentration of the acid, the temperature, and the presence of any oxidizing agents.

Sulfonation

In the presence of strong sulfuric acid (H₂SO₄) or fuming sulfuric acid (H₂SO₄/SO₃), electrophilic aromatic substitution in the form of sulfonation is a probable reaction.[4] The electrophile, SO₃, will attack the activated aromatic ring.

Reaction: this compound + H₂SO₄/SO₃ → Tolyl methyl sulfide sulfonic acid + H₂O

The primary products would be the 4- and 6-sulfonic acid derivatives.

Friedel-Crafts Type Reactions

If a source of carbocations (for alkylation) or acylium ions (for acylation) is present along with a Lewis or Brønsted acid catalyst, Friedel-Crafts reactions can occur on the aromatic ring.[5] For instance, in the presence of an alkene and a strong acid, alkylation of the aromatic ring is possible.

Oxidation to Sulfoxide and Sulfone

While not a direct reaction with a non-oxidizing acid, many acidic environments can be oxidizing, or an oxidizing agent may be present. In such cases, the sulfur atom of the thioether is susceptible to oxidation, first to a sulfoxide and then to a sulfone.[6][7][8] This oxidation can be catalyzed by acids.[9]

Reaction Cascade: this compound --[O], H⁺--> Methyl m-tolyl sulfoxide --[O], H⁺--> Methyl m-tolyl sulfone

This is a critical consideration in drug development, as the oxidation state of sulfur can dramatically alter the pharmacological and toxicological properties of a molecule.

Carbon-Sulfur Bond Cleavage

The cleavage of the C-S bond in aryl sulfides is generally challenging and often requires harsh conditions or specific reagents. However, under strongly acidic and potentially high-temperature conditions, cleavage of the aryl-S or the S-methyl bond could occur, likely proceeding through the protonated sulfonium ion intermediate. While direct acid-catalyzed hydrolysis of thioethers is not a facile process, the presence of strong acids can promote this reaction, particularly if there are other contributing factors such as high temperature or the presence of a nucleophile.[10]

Comparative Stability: m-Tolyl vs. p-Tolyl Isomers

The electronic effects of the methyl group's position influence the reactivity of the aromatic ring.

| Isomer | Position of -CH₃ | Electronic Effect on Ring | Predicted Reactivity in SEAr |

| m-Tolyl | meta to -SCH₃ | The inductive effect of the methyl group activates the positions ortho and para to it. | The directing effects of the -SCH₃ and -CH₃ groups are cooperative for some positions (e.g., position 4 is para to -SCH₃ and ortho to -CH₃). |

| p-Tolyl | para to -SCH₃ | The methyl group is para to the methylthio group. | The directing effects are also cooperative, strongly activating the positions ortho to the -SCH₃ group. |

The slightly different electronic distribution may lead to minor differences in the rates and regioselectivity of electrophilic aromatic substitution reactions. However, the overall stability and general reaction pathways are expected to be very similar for both isomers under most acidic conditions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound under specific acidic conditions, the following experimental workflow is recommended.

Materials and Reagents

-

This compound (high purity)

-

Acids of interest (e.g., HCl, H₂SO₄, Trifluoroacetic acid) at various concentrations

-

Organic co-solvents (e.g., acetonitrile, methanol, THF)

-

Deionized water

-

Internal standard for quantitative analysis (e.g., a stable aromatic compound with a distinct chromatographic retention time)

-

HPLC or GC-MS system

-

pH meter

-

Thermostatically controlled reaction vessels

Experimental Workflow

Caption: Experimental workflow for assessing the stability of this compound.

Data Analysis and Interpretation

The primary outcome of this study will be the rate of degradation of this compound under each tested condition. This can be expressed as a pseudo-first-order rate constant (k) or as the half-life (t₁/₂) of the compound. The identification of degradation products by mass spectrometry will provide direct evidence for the operative reaction pathways (e.g., sulfonation, oxidation, hydrolysis).

Table for Summarizing Quantitative Data:

| Acid Condition | Temperature (°C) | Half-life (t₁/₂) (hours) | Major Degradation Products |

| 1 M HCl | 25 | > 100 | None detected |

| 1 M HCl | 80 | 48 | m-Thiocresol, Formaldehyde |

| Conc. H₂SO₄ | 25 | 2 | Sulfonated derivatives, Sulfoxide |

| ... | ... | ... | ... |

(Note: The data in this table is illustrative and should be replaced with experimental results.)

Conclusion and Field-Proven Insights

This compound is a relatively stable molecule under mild acidic conditions. The primary pathways for its reaction in acidic media are electrophilic aromatic substitution (such as sulfonation in sulfuric acid) and oxidation to the corresponding sulfoxide and sulfone if oxidizing agents are present. Cleavage of the C-S bond generally requires more forcing conditions, such as elevated temperatures.

For drug development professionals, this implies that formulations containing an m-tolyl sulfide moiety should be carefully evaluated for compatibility with acidic excipients. The potential for oxidation should be a key consideration during synthesis, purification, and storage, especially if acidic conditions are employed. In the context of chemical synthesis, the activating and directing effects of the methyl and methylthio groups can be strategically utilized for further functionalization of the aromatic ring.

A thorough understanding of these principles allows for the rational design of experiments and processes that either leverage the reactivity of this compound or ensure its stability, depending on the desired outcome.

References

-

Colvin, E. W. (1981). Silicon in Organic Synthesis. Butterworths.[5]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Thioanisole conversion and selectivity of the sulfoxide and sulfone... [Image]. Retrieved from [Link][7]

-

Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the s... Retrieved from [Link][11]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. Organic Chemistry Tutor. Retrieved from [Link][3]

-

Afinitica. (n.d.). Sulfonation of aromatic and heterocyglic compounds with bis(trimethylsilyl) sulfate. Retrieved from [Link][4]

-

Veeprho. (n.d.). Thioanisole Impurities and Related Compound. Retrieved from [Link][8]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation. Retrieved from [Link][12]

-

RSC Publishing. (2024, April 19). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link][14]

-

National Institutes of Health. (n.d.). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. Retrieved from [Link][15]

-

ResearchGate. (n.d.). Oxidation of methyl-p-tolyl sulfide with H2O2 (filled circle) and TBHP... [Image]. Retrieved from [Link][16]

-

Sanford, M. S., & Wagner, A. M. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263–2264.[17]

-

RSC Publishing. (n.d.). A theoretical study on the proton affinity of sulfur ylides. Retrieved from [Link][1]

-

National Institutes of Health. (n.d.). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Sulfoxidation of methyl‐p‐tolyl sulfide with H2O2/CHP catalyzed by... [Image]. Retrieved from [Link][18]

-

ResearchGate. (n.d.). Oxidation of thioanisole (4a) by CHP to methyl phenyl sulfoxide (5a)... [Image]. Retrieved from [Link][9]

Sources

- 1. A theoretical study on the proton affinity of sulfur ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. youtube.com [youtube.com]

- 4. afinitica.com [afinitica.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Thioanisole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. veeprho.com [veeprho.com]

- 9. researchgate.net [researchgate.net]

- 10. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+ [pearson.com]

- 12. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

The Unexplored Therapeutic Potential of Methyl m-tolyl sulfide and its Derivatives: A Technical Guide for Drug Discovery

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Organosulfur compounds represent a rich and diverse chemical space with a long history of demonstrated biological activities, ranging from antimicrobial to anticancer and anti-inflammatory effects. Within this broad class, simple aryl sulfides, such as methyl tolyl sulfide, offer a foundational scaffold for the development of novel therapeutic agents. While significant attention has been paid to the para- and ortho-isomers of this compound, methyl m-tolyl sulfide and its derivatives remain a largely underexplored area of research. This technical guide provides a comprehensive overview of the known biological activities of analogous aryl sulfides, extrapolates the potential therapeutic applications of this compound derivatives based on established structure-activity relationships (SAR), and presents detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a foundational resource to stimulate and guide further research into this promising, yet overlooked, class of compounds.

Introduction: The Promise of Organosulfur Compounds in Medicine

Sulfur-containing moieties are privileged structures in medicinal chemistry, present in a wide array of approved drugs and natural products.[1] The unique physicochemical properties of sulfur, including its ability to exist in various oxidation states (thioether, sulfoxide, sulfone) and its capacity to form key interactions with biological targets, make it a valuable element in drug design.[1]

This compound, a simple thioanisole derivative, belongs to this important class of molecules. While direct studies on the biological activities of this specific isomer are scarce in the public domain, the broader family of aryl sulfides has been shown to exhibit significant therapeutic potential. This guide will synthesize the existing knowledge on related compounds to build a strong rationale for the investigation of this compound derivatives as a novel source of drug leads.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the well-documented activities of structurally similar organosulfur compounds, we can hypothesize several key therapeutic areas where this compound derivatives could prove beneficial.

Anti-inflammatory Activity

Organosulfur compounds are known to exert potent anti-inflammatory effects.[2][3] The primary mechanism often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4]

-

NF-κB Pathway Inhibition: Inactive NF-κB is sequestered in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[5][6] Aryl sulfides have been shown to inhibit this process.[4]

-

MAPK Pathway Modulation: The MAPK cascade is another crucial signaling pathway in the inflammatory response.[1] Inhibition of key kinases in this pathway by small molecules can lead to a reduction in the production of inflammatory mediators.[4]

Derivatives of this compound, by virtue of their aryl sulfide core, are prime candidates for investigation as novel anti-inflammatory agents.

Anticancer Activity

The anticancer properties of aryl sulfides are an active area of research.[7][8][9] Several mechanisms of action have been proposed, including:

-

Induction of Apoptosis: Programmed cell death is a key mechanism for eliminating cancerous cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells is a common strategy for cancer therapeutics.[9]

-

Inhibition of Angiogenesis: Cutting off the blood supply to tumors can prevent their growth and metastasis.

Structure-activity relationship studies of various anticancer compounds have highlighted the importance of the substitution pattern on the aromatic ring.[10][11] For instance, the position of methoxy and methyl groups can significantly influence cytotoxicity and antimigration effects.[10] This suggests that the meta-position of the methyl group in this compound could confer a unique and potentially advantageous pharmacological profile compared to its isomers.

Antimicrobial Activity

Sulfur-containing compounds have a long history of use as antimicrobial agents.[12] Thioether derivatives, in particular, have shown promise against a range of pathogens, including multidrug-resistant bacteria.[13][14] The proposed mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[14] The lipophilic nature of the tolyl group in this compound could enhance its ability to penetrate bacterial cell walls, making its derivatives interesting candidates for novel antibiotic development.

Synthetic Strategies for this compound Derivatives

The synthesis of a library of this compound derivatives is the first crucial step in exploring their biological potential. Standard and reliable methods for the formation of thioether bonds are well-established.

General Synthesis of Aryl Thioethers

A common and versatile method for synthesizing aryl thioethers is the S-alkylation of a thiol.[3] For the synthesis of this compound derivatives, this would typically involve the reaction of a substituted m-thiocresol with a methylating agent or the reaction of m-cresol-derived intermediates with a methylthiolating agent.

Protocol: Synthesis of a Substituted this compound Derivative

This protocol outlines a general procedure for the synthesis of a hypothetical derivative, 4-((m-tolyl)thio)aniline, from m-thiocresol and 4-fluoro-nitrobenzene, followed by reduction.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of m-thiocresol (1.0 eq) in a suitable aprotic polar solvent such as DMF, add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add 4-fluoro-nitrobenzene (1.0 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-nitro-1-((m-tolyl)thio)benzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in ethanol or a similar solvent.

-

Add a reducing agent such as tin(II) chloride dihydrate (3-5 eq) or perform catalytic hydrogenation with Pd/C and a hydrogen source.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 4-((m-tolyl)thio)aniline.

Biological Evaluation: Protocols and Assays

A systematic evaluation of the biological activities of the synthesized this compound derivatives is essential. The following are standard and robust protocols for assessing their potential anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Assays

4.1.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is a primary screen for anti-inflammatory activity.

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.[15][16]

4.1.2. Western Blot Analysis of NF-κB and MAPK Pathways

This assay elucidates the mechanism of anti-inflammatory action.[2]

-

Treat cells with the test compounds and/or LPS as described above.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies specific for key proteins in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, p38, ERK, JNK).[2][8][17]

-

Use secondary antibodies conjugated to an enzyme for detection.

-

A reduction in the phosphorylation of these proteins indicates inhibition of the respective pathways.

Anticancer Assays

4.2.1. Cell Viability Assays (MTT/XTT)

These colorimetric assays are the gold standard for assessing the cytotoxicity of potential anticancer compounds.[13][18][19]

-

Seed cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.

-

After cell attachment, treat with a range of concentrations of the this compound derivatives for 24, 48, or 72 hours.

-

Add MTT or XTT reagent to the wells and incubate. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[19][20]

-

For the MTT assay, a solubilization step is required to dissolve the formazan crystals.[20] The XTT assay produces a water-soluble product.[13][18]

-

Measure the absorbance at the appropriate wavelength. A decrease in absorbance correlates with a reduction in cell viability.

Antimicrobial Assays

4.3.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][11][21]

-

Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[9][21]

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]

Visualizing the Mechanisms: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways that are likely targets for this compound derivatives.

Caption: The canonical NF-κB signaling pathway.

Caption: A simplified MAPK signaling cascade.

Experimental Workflows

The following diagrams outline the workflows for key biological assays.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed biological assays.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

| MTS-001 | Experimental Value | Experimental Value | Experimental Value |

| MTS-002 | Experimental Value | Experimental Value | Experimental Value |

| MTS-003 | Experimental Value | Experimental Value | Experimental Value |

| Doxorubicin | Positive Control | Positive Control | Positive Control |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| MTS-001 | Experimental Value | Experimental Value | Experimental Value |

| MTS-002 | Experimental Value | Experimental Value | Experimental Value |

| MTS-003 | Experimental Value | Experimental Value | Experimental Value |

| Ciprofloxacin | Positive Control | Positive Control | N/A |

| Fluconazole | N/A | N/A | Positive Control |

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, area for drug discovery. Based on the extensive evidence of biological activity within the broader class of aryl sulfides, there is a strong rationale for investigating these compounds as potential anti-inflammatory, anticancer, and antimicrobial agents. The meta-substitution of the tolyl group may offer unique structure-activity relationships that could be exploited for improved potency and selectivity.

The synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to begin to unlock the therapeutic potential of this class of molecules. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening in the assays described. Promising lead compounds should then be subjected to more extensive preclinical evaluation, including in vivo efficacy studies and toxicological profiling. It is our hope that this guide will serve as a catalyst for new research endeavors that will ultimately translate the promise of these simple sulfur-containing molecules into novel therapeutics.

References

-

Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. [Link]

-

Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. PubMed. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. PMC. [Link]

-

Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

NF-κB Signaling Pathway Diagram. SciSpace. [Link]

-

MAPK/ERK pathway. Wikipedia. [Link]

-

Simplified diagram depicting the two NF-κB signalling pathways. Both... ResearchGate. [Link]

-

Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. [Link]

-

Identification of small molecules inhibiting TNF-α-induced NF-κB... ResearchGate. [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PMC. [Link]

-

Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. NIH. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

-

The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

The importance of sulfur-containing motifs in drug design and discovery. PubMed. [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

-

Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. ResearchGate. [Link]

-

LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed. [Link]

-

Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. PMC. [Link]

-

Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC. [Link]

-

Structure-Activity Relationship of S-Trityl-l-Cysteine Analogues as Inhibitors of the Human Mitotic Kinesin Eg5. ResearchGate. [Link]

-

Anti-inflammatory activity of sulfur-containing compounds from garlic. PubMed. [Link]

-

Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

-

Natural Thiols, but Not Thioethers, Attenuate Patulin-Induced Endoplasmic Reticulum Stress in HepG2 Cells. MDPI. [Link]

-

Anti-inflammatory effects of tocopherol metabolites. PubMed. [Link]

-

Synthesis, Characterization and Biological Activity of Some Thiophene Substituted Biheterocycles Containing Oxadiazoles. ResearchGate. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Phytol, a diterpene alcohol, inhibits the inflammatory response by reducing cytokine production and oxidative stress. PubMed. [Link]

-

Studies of sulfinyl radicals. I. Thermal decompositions of benzhydryl p-tolyl sulfoxide and benzhydryl methyl sulfoxide. The Journal of Organic Chemistry. [Link]

-

Methyl p-tolyl sulfide. Oakwood Chemical. [Link]

Sources

- 1. mjiri.iums.ac.ir [mjiri.iums.ac.ir]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of Novel Small Molecule Activators of Nuclear Factor-κB With Neuroprotective Action Via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory effects of tocopherol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Research Portal [openresearch.surrey.ac.uk]

- 19. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Methyl Tolyl Sulfides as Versatile Precursors in Modern Organic Synthesis

Preamble: Navigating Isomeric Landscapes

In the intricate world of organic synthesis, aryl sulfides serve as pivotal building blocks, prized for their stability and versatile reactivity. Among these, methyl tolyl sulfide stands out as a valuable precursor. This guide focuses on the synthetic utility of methyl m-tolyl sulfide and its isomers (ortho and para). While the core principles of reactivity are broadly applicable across these isomers, the scientific literature is most extensive for the para-substituted analogue, methyl p-tolyl sulfide. Therefore, to ensure the highest degree of scientific integrity and provide field-proven protocols, this guide will use methyl p-tolyl sulfide as the primary exemplar for detailed methodologies and mechanistic discussions. The principles and transformations detailed herein are fundamentally applicable to the meta isomer, offering a robust framework for researchers and drug development professionals.

Introduction: The Methyl Tolyl Sulfide Scaffold

Methyl tolyl sulfides are aromatic thioethers characterized by a toluene ring functionalized with a methylthio (–SCH₃) group. Their utility in organic synthesis stems from the sulfur atom, which can be readily oxidized to form sulfoxides and sulfones, or participate in metal-catalyzed cross-coupling reactions through activation of the carbon-sulfur bond. These transformations convert a relatively simple and stable precursor into highly valuable intermediates for pharmaceutical and materials science applications.

Physicochemical Properties

The properties of the most well-documented isomer, methyl p-tolyl sulfide, are summarized below. These values provide a reliable baseline for handling and reaction planning for all isomers.

| Property | Value (for Methyl p-tolyl sulfide) | Source(s) |

| CAS Number | 623-13-2 | [1][2][3] |

| Molecular Formula | C₈H₁₀S | [1][2][3] |

| Molecular Weight | 138.23 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 1.027 g/mL at 25 °C | [5] |

| Boiling Point | 52-54 °C at 1 mmHg | [5] |

| Refractive Index | n20/D 1.573 | [5] |

| Flash Point | 85 °C (185 °F) - closed cup | [5] |

Synthesis of Methyl Tolyl Sulfides

The most direct and common synthesis of methyl tolyl sulfides involves the S-methylation of the corresponding thiocresol (toluenethiol). This reaction is a straightforward nucleophilic substitution where the thiolate anion, a potent nucleophile, displaces a leaving group from a methylating agent.

Workflow for Synthesis

Caption: General workflow for the synthesis of methyl tolyl sulfides.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard nucleophilic substitution reactions for thiol methylation.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add m-thiocresol (1.0 equiv) and a suitable solvent such as ethanol or THF.

-